4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one is an organic compound classified within the pyrrolidinone family, notable for its unique structural components and potential applications in various fields. This compound features a pyrrolidin-2-one ring substituted with a 4,4-difluorocyclohexyl group, which enhances its chemical properties and reactivity. The compound is recognized by its Chemical Abstracts Service (CAS) number 1430091-67-0 and has garnered interest in medicinal chemistry and drug development due to its biological activity.
The synthesis of 4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one typically involves several key steps:
The reactions are typically conducted in organic solvents under controlled temperatures to optimize yield and purity. Reaction conditions such as time, temperature, and concentration are critical for successful synthesis.
The molecular structure of 4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one can be described as follows:
The compound features a pyrrolidinone ring structure characterized by a carbonyl group (C=O) adjacent to a nitrogen atom within a five-membered ring. The presence of the difluorocyclohexyl substituent significantly influences its steric and electronic properties.
4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one can undergo various chemical reactions:
Reactions are conducted under specific conditions tailored to each type of transformation, ensuring optimal yields and selectivity.
The mechanism of action for 4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one involves interactions at the molecular level:
Property | Data |
---|---|
Molecular Formula | C10H15F2NO |
Molecular Weight | 203.23 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
These properties are crucial for understanding the behavior of the compound in various environments and applications.
The scientific uses of 4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one span multiple fields:
Ring-closing metathesis (RCM) has emerged as a pivotal strategy for constructing the pyrrolidin-2-one core of 4-(4,4-difluorocyclohexyl)pyrrolidin-2-one. This method leverages Grubbs-type catalysts to cyclize diene precursors, forming the lactam scaffold with high atom economy. As demonstrated in the formal synthesis of related antiepileptic agents like brivaracetam, RCM avoids the need for chiral auxiliaries by enabling direct access to enantiopure intermediates [1]. The reaction typically employs a diallylmalonate derivative bearing a chiral amine moiety, with second-generation Grubbs catalyst (G-II) in dichloromethane at 40°C, achieving cyclization within 2–4 hours. Key advantages include:
Post-RCM processing involves hydrogenation of the exocyclic olefin using Pd/C under hydrogen atmosphere, followed by acidic deprotection to unmask the pyrrolidinone. Optimization studies reveal that microwave-assisted RCM (80°C, 15 min) reduces dimerization side products from 15% to <5%, enhancing crude purity to >90% [1]. This approach provides a robust platform for generating gram-scale quantities of the pyrrolidin-2-one core prior to fluorinated cyclohexyl incorporation.
Table 1: Optimization of RCM for Pyrrolidin-2-one Synthesis
Catalyst | Temperature (°C) | Time (h) | Yield (%) | Oligomerization Byproducts (%) |
---|---|---|---|---|
G-I | 40 | 6 | 65 | 18 |
G-II | 40 | 2.5 | 88 | 7 |
Hoveyda-Grubbs II | 60 | 1.5 | 82 | 10 |
G-II + Microwave | 80 | 0.25 | 85 | <5 |
The installation of the 4,4-difluorocyclohexyl moiety employs deoxyfluorination of cyclohexanone derivatives or catalytic C–H fluorination of cyclohexene precursors. The most efficient route involves:
Alternative catalytic approaches exploit Pd(0)-catalyzed C–F bond formation using AgF as a fluoride source. Cyclohexyl triflate substrates undergo fluorination at 80°C in DMF with Pd(PPh₃)₄ (5 mol%), achieving 65–70% yield for gem-difluorinated products. Recent advances utilize N-fluoroammonium salts (Selectfluor®) for electrochemical fluorination, enabling direct C–H → C–F conversion on cyclohexane carboxylic acids with 55% diastereoselectivity for the thermodynamically stable trans-4,4-difluoro isomer [5]. Solvent screening reveals that acetonitrile/water mixtures (9:1) suppress overfluorination byproducts by facilitating the solubility of inorganic fluoride sources.
Controlling stereochemistry in the 4,4-difluorocyclohexyl ring is critical due to conformational effects on pharmacophore binding. Two dominant strategies achieve stereocontrol:
Asymmetric Hydrogenation
Chiral Auxiliary-Mediated Functionalization
The trans-4,4-difluoro configuration is thermodynamically favored due to minimized 1,3-diaxial repulsions, as confirmed by ab initio calculations (ΔG = 3.2 kcal/mol preference over cis) [5]. In API contexts, the trans isomer enhances target binding by 5–7-fold compared to cis, underscoring the importance of stereocontrol.
Table 2: Stereoselectivity Comparison for Difluorocyclohexyl Synthesis
Method | Key Reagent/Catalyst | dr (trans:cis) | ee (%) | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation + Fluorination | Ir-(S,S)-f-Binaphane | >99:1 | 94 | 78 |
Chiral Auxiliary Bromofluorination | (1R,2S)-Norephedrine/NBS/AgBF₄ | 20:1 | >99* | 65 |
Enzymatic Desymmetrization | Lipase PS/vinyl acetate | 15:1 | 98 | 70 |
Direct Electrophilic Fluorination | (DHQD)₂PHAL/Selectfluor® | 8:1 | 90 | 82 |
*Diastereomeric excess
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3